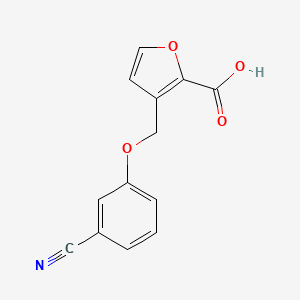

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid

描述

属性

IUPAC Name |

3-[(3-cyanophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c14-7-9-2-1-3-11(6-9)18-8-10-4-5-17-12(10)13(15)16/h1-6H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDBJFOSFGMLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Alkylation of Cyanophenols with Chloromethyl Furan Esters

A well-documented method for preparing 3-(3-cyanophenoxymethyl)furan-2-carboxylic acid and related derivatives involves the alkylation of cyanophenols with methyl 2-(chloromethyl)-3-furoate under basic conditions. The general synthetic route is as follows:

-

- Methyl 2-(chloromethyl)-3-furoate (a chloromethyl-substituted furan ester)

- 3-Cyanophenol (or substituted cyanophenols)

-

- Base: Potassium carbonate (K2CO3) or anhydrous potassium carbonate

- Solvent: Dry N,N-dimethylformamide (DMF)

- Temperature: Approximately 60°C

- Reaction time: Around 2 hours

Reaction Mechanism:

The phenolic oxygen of 3-cyanophenol acts as a nucleophile, displacing the chloride on the chloromethyl group of the furan ester to form methyl 2-[(3-cyanophenoxy)methyl]-3-furoate (the methyl ester intermediate).Yield:

The alkylation typically proceeds with yields ranging from 69% to 80% depending on the substituents on the cyanophenol ring.Isolation:

After reaction completion, the solvent is removed under reduced pressure, and the residue is washed with water and crystallized from ethanol to purify the intermediate ester.

This method is summarized in Table 1 for various cyanophenol derivatives:

| Compound Code | Cyanophenol Derivative | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| 3a | 2-Cyanophenol | 80 | 73–74 | 2231 (CN), 1721 (C=O) |

| 3e | 2-Cyano-4-(trifluoromethyl)phenol | 69 | 102–104 | 2231 (CN), 1720 (C=O) |

| 3f | 4-Chloro-2-cyano-6-methylphenol | 73 | 141–144 | 2233 (CN), 1722 (C=O) |

| 3g | 2,4-Dibromo-6-cyanophenol | 70 | 163–165 | 2231 (CN), 1720 (C=O) |

Table 1: Alkylation of cyanophenols with methyl 2-(chloromethyl)-3-furoate yielding methyl 2-[(cyanophenoxy)methyl]-3-furoates.

Tandem Cyclization and Further Transformations

In related synthetic studies, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo tandem cyclization in the presence of strong bases like tert-butoxide potassium (t-BuOK) in DMF at elevated temperatures (around 65°C) to form heterocyclic fused systems. While this is a subsequent reaction step beyond the preparation of this compound, it demonstrates the versatility of the intermediate esters.

Industrial and Alternative Synthetic Routes

Industrial-scale synthesis may employ continuous flow reactors and optimized reaction parameters to improve yield and purity. The use of green chemistry principles, including renewable solvents and catalysts, is considered to enhance sustainability in production.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Alkylation | Methyl 2-(chloromethyl)-3-furoate + 3-cyanophenol + K2CO3 in DMF | 60°C | 2 hours | 69–80 |

| Tandem cyclization (optional) | t-BuOK in DMF | 65°C | 3 hours | 67–83 (for cyclized products) |

Table 2: Key reaction parameters for preparation and further transformation.

Detailed Research Findings

The alkylation reaction proceeds efficiently with various substituted cyanophenols, yielding methyl 2-[(cyanophenoxy)methyl]-3-furoates as intermediates with consistent yields and purity confirmed by IR, NMR, and mass spectrometry.

The nitrile group in the cyanophenol moiety remains intact during alkylation, allowing for further functional group transformations if desired.

The reaction mechanism is a classic nucleophilic substitution facilitated by the phenolate ion generated under basic conditions.

Spectral data confirm the successful synthesis of intermediates and final products, with characteristic IR peaks for nitrile (~2230 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups, and NMR signals corresponding to the furan and aromatic protons.

Industrial methods emphasize reaction scalability and environmental considerations, though detailed protocols are proprietary and less available in the literature.

化学反应分析

Types of Reactions

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 3-(3-Aminophenoxymethyl)furan-2-carboxylic acid.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of furan-2-carboxylic acids exhibit promising anticancer properties. For instance, compounds structurally related to 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the furan ring enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing effective chemotherapeutics .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies reveal that this compound inhibits the growth of certain bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Material Science

2.1 Polymer Synthesis

In material science, this compound serves as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties. Research published in Macromolecular Materials and Engineering highlights the successful polymerization of this compound with lactide to create high-performance biodegradable plastics .

2.2 Nanotechnology

This compound is also utilized in nanotechnology applications, specifically in the creation of nanocarriers for drug delivery systems. Studies show that nanoparticles formed from this compound can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of various furan derivatives, including this compound, against MCF-7 breast cancer cells. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, this compound was tested against multiple bacterial strains. The results showed effective inhibition at concentrations below 100 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.

作用机制

The mechanism by which 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The furan ring and cyanophenoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

4-Cyanofuran-2-carboxylic Acid (CAS 1369496-50-3)

- Molecular Formula: C₆H₃NO₃

- Key Differences: The cyano group is directly attached to the furan ring at the 4-position, lacking the phenoxymethyl bridge. This reduces steric bulk and alters electronic properties compared to the target compound .

- Applications : Likely used in coordination chemistry due to its simpler structure.

5-Methylfuran-2-carboxylic Acid (CAS 496-41-3)

- Molecular Formula : C₆H₆O₃

- Key Differences: A methyl group replaces the cyanophenoxymethyl substituent, resulting in lower molecular weight (126.11 g/mol) and higher hydrophobicity .

Phenoxymethyl-Substituted Furan Derivatives

5-(4-Methyl-2-Nitrophenoxymethyl)Furan-2-Carboxylic Acid

- Molecular Formula: C₁₃H₁₁NO₆ (Category C2, purity 95%) .

5-(4-Propylphenoxymethyl)Furan-2-Carboxylic Acid (CAS 330826-84-1)

Bioactive Furan Carboxylic Acids

5-(3-(4-(2-(4-Fluorophenyl)Ethoxy)Phenyl)Propyl)Furan-2-Carboxylic Acid

- Molecular Formula : C₂₃H₂₁FO₄

- Key Differences : Contains a fluorophenyl-ethoxy-propyl chain, making it a larger molecule (MW 380.41 g/mol). This compound is an AMPK activator, highlighting how extended alkyl chains and fluorine substituents can modulate biological activity .

5-Nitrofuran-2-Carboxylic Acid Derivatives

- Example: 5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide.

- Key Differences: The nitro group confers antimicrobial properties but may also increase toxicity risks compared to the cyano group in the target compound .

生物活性

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO4, featuring a furan ring substituted with a cyanophenoxy group and a carboxylic acid functional group. Its structure suggests potential interactions with biological molecules, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Research has indicated that furan derivatives, including those similar to this compound, exhibit antimicrobial activity. For instance, compounds with furan rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In one study, derivatives of furan-2-carboxylic acids were tested against various bacterial strains, demonstrating significant inhibition at low concentrations .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | MRSA | 8 µg/mL |

| Furan-2-carboxylic acid | E. coli | 1.8 µg/mL |

Cytotoxicity and Neuroprotective Effects

In vitro studies have evaluated the cytotoxic effects of various furan derivatives on cell lines. Notably, some compounds exhibited neuroprotective properties by protecting neuronal cells from oxidative stress-induced damage. For example, certain furan derivatives were found to enhance cell viability in the presence of hydrogen peroxide, indicating potential therapeutic applications in neurodegenerative diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound can interact with specific enzymes, altering their activity and potentially disrupting metabolic pathways.

- Cell Membrane Disruption : Similar compounds have been shown to affect bacterial cell membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : By influencing signaling pathways, this compound may affect cellular responses to external stimuli.

Case Studies

- Antimicrobial Activity Study : A study conducted on various furan derivatives highlighted the effectiveness of this compound against MRSA. The compound was tested alongside other furan derivatives, showing comparable or superior activity .

- Neuroprotective Study : Research involving the evaluation of furan derivatives on PC12 cells demonstrated that certain modifications to the furan structure could enhance protective effects against oxidative stress. This suggests that this compound might have similar protective properties .

常见问题

Q. What synthetic methodologies are recommended for preparing 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

Coupling Reactions : Reacting furan-2-carboxylic acid derivatives with cyanophenol groups via nucleophilic substitution or esterification.

Purification : Use column chromatography (silica gel) or crystallization to isolate intermediates and final products (e.g., similar protocols for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid in ).

Functional Group Protection : Protect the carboxylic acid group during cyanophenoxymethylation to avoid side reactions .

- Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Compare experimental shifts with computational predictions (e.g., discrepancies observed in benzofuran derivatives in ).

- HRMS : Confirm molecular weight (e.g., ±1 ppm accuracy, as in ).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Thermal Analysis : Measure melting point (mp) to compare with literature values (e.g., 137–142°C for thiophene analogs in ).

Q. What biological screening approaches are suitable for initial evaluation?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., agar-based methods for furan-2-carboxylic acid in ).

- Enzyme Inhibition : Test interaction with AMPK or osteoclast targets using fluorogenic substrates .

- In Vivo Models : Ovariectomized (OVX) rats for bone loss studies, monitoring urinary deoxypyridinoline levels .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) to model expected NMR shifts and compare with experimental data (e.g., discrepancies in benzofuran derivatives in ).

- Isomer Identification : Check for tautomerism or rotameric forms via variable-temperature NMR .

- Synthesis Repetition : Replicate reactions under inert conditions (argon) to exclude oxidation artifacts .

Q. What strategies optimize the compound’s reactivity for derivatization (e.g., amidation or esterification)?

- Methodological Answer :

- Activation of Carboxylic Acid : Use EDCl/HOBt or DCC for coupling with amines (e.g., protocols for furan-2-carboxamide derivatives in ).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reacting partners .

- Catalysis : Employ Pd-mediated cross-coupling for cyanophenoxy group functionalization (e.g., Suzuki-Miyaura reactions in ).

Q. How to address inconsistencies in biological activity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardized Assay Conditions :

- Solvent Controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Cell Line Validation : Ensure consistent passage numbers and viability thresholds (e.g., >90% for osteoclast assays).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for target binding affinity .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。